molecular formula C12H27NO10 B097967 (2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol CAS No. 15351-31-2

(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol

Cat. No.: B097967
CAS No.: 15351-31-2
M. Wt: 345.34 g/mol
InChI Key: KXONZRPGKNOGCG-JLFWRBHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol, also known as raffinose, is a trisaccharide composed of glucose, fructose, and galactose. It is commonly found in vegetables such as beans, cabbage, and broccoli, as well as in grains such as wheat and rye. Raffinose has been the subject of scientific research due to its potential health benefits and applications.

Mechanism of Action

Raffinose is not digested in the small intestine and reaches the colon intact, where it is fermented by gut bacteria. The fermentation process produces short-chain fatty acids, which have been shown to have anti-inflammatory and immune-modulatory effects. Raffinose has also been found to increase the population of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus.
Biochemical and Physiological Effects
Raffinose has been shown to improve calcium absorption in animal studies, possibly through its prebiotic effects on gut microbiota. It has also been found to have a positive effect on lipid metabolism, reducing serum triglyceride levels in animal models. Raffinose has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance in animal studies.

Advantages and Limitations for Lab Experiments

Raffinose is a readily available and inexpensive compound, making it a useful tool for scientific research. However, its prebiotic effects on gut microbiota can complicate experiments involving the microbiome, as the effects of (2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol may be confounded by changes in the gut microbiota.

Future Directions

Further research is needed to fully understand the potential health benefits and applications of (2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol. Possible future directions include investigating its use as a prebiotic supplement for gut health, exploring its effects on the immune system, and examining its potential as a therapeutic agent for metabolic disorders such as diabetes.

Synthesis Methods

Raffinose can be synthesized by enzymatic methods using α-galactosidase and sucrose as substrates. The enzyme hydrolyzes the sucrose molecule into glucose and fructose, leaving a galactose residue that is then added to the growing (2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol molecule.

Scientific Research Applications

Raffinose has been studied for its potential health benefits, including its prebiotic effects on gut microbiota and its ability to improve calcium absorption. It has also been investigated for its use in the food industry as a low-calorie sweetener and as a functional food ingredient.

Properties

15351-31-2

Molecular Formula

C12H27NO10

Molecular Weight

345.34 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H27NO10/c14-3-7(18)11(22)9(20)5(16)1-13-2-6(17)10(21)12(23)8(19)4-15/h5-23H,1-4H2/t5-,6-,7+,8+,9+,10+,11+,12+/m0/s1

InChI Key

KXONZRPGKNOGCG-JLFWRBHBSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

C(C(C(C(C(CO)O)O)O)O)NCC(C(C(C(CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)NCC(C(C(C(CO)O)O)O)O

synonyms

disorbitylamine

Origin of Product

United States

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